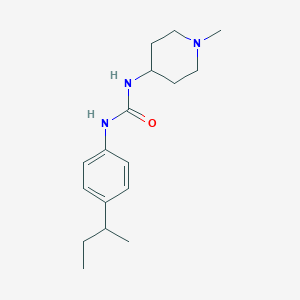
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 and has been widely used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a competitive antagonist at the dopamine D4 receptor subtype. It binds to the receptor and prevents the binding of dopamine, which is the endogenous ligand for this receptor. This leads to a decrease in the activity of the dopamine D4 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and motor functions. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its high selectivity for the dopamine D4 receptor subtype. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it is a relatively new compound and its long-term effects on the body are not yet fully understood.
Orientations Futures
There are a number of future directions for research involving N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research could be to study the role of dopamine D4 receptors in addiction and substance abuse. Another area of research could be to investigate the potential therapeutic uses of this compound in the treatment of various psychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies could be conducted to investigate the long-term effects of this compound on the body and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 3,4-dihydro-2(1H)-isoquinolinone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound, this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have high selectivity for the dopamine D4 receptor subtype and is therefore a valuable tool for studying the function of this receptor in vivo and in vitro.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-5-6-15(18-9-14)19-16(21)11-20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVBJJWBWNKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-methylpropanamide](/img/structure/B5355861.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5355862.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(isoxazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355863.png)

![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5355882.png)
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)

![(3aR*,6S*,7R*,7aS*)-2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5355899.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)

![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)
